molecular formula COS B1216135 Carbonyl sulfide CAS No. 463-58-1

Carbonyl sulfide

Cat. No.: B1216135
CAS No.: 463-58-1
M. Wt: 60.08 g/mol
InChI Key: JJWKPURADFRFRB-UHFFFAOYSA-N
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Description

Carbonyl sulfide is a chemical compound with the linear formula O=C=S. It is a colorless, flammable gas with an unpleasant odor. This compound is the most abundant sulfur compound naturally present in the atmosphere, emitted from oceans, volcanoes, and deep-sea vents . It plays a significant role in the global sulfur cycle.

Biochemical Analysis

Biochemical Properties

Carbonyl sulfide is involved in several biochemical reactions. It is primarily consumed in mammals through the carbonic anhydrase-mediated conversion to hydrogen sulfide . This compound interacts with enzymes such as carbonic anhydrase and RuBisCO during photosynthesis . The nature of these interactions is crucial for understanding the biochemical properties of this compound. For instance, carbonic anhydrase facilitates the conversion of this compound to hydrogen sulfide, which is a significant biochemical reaction in mammalian systems .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been detected in ex vivo mammalian tissue culture and in exhaled breath as a potential biomarker for different disease pathologies, including cystic fibrosis and organ rejection . The compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound’s interaction with carbonic anhydrase impacts cellular metabolism by converting it to hydrogen sulfide, which then participates in various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. This compound is known to be converted to hydrogen sulfide by carbonic anhydrase, which then exerts its effects at the molecular level . This conversion is a critical step in the mechanism of action of this compound, as hydrogen sulfide is a well-known signaling molecule that influences various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors to consider. Long-term studies have shown that this compound can be detected in mammalian systems and its effects on cellular function can be observed over time . For instance, the stability of this compound in ex vivo tissue culture allows for the study of its long-term effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed in these studies. For example, at lower dosages, this compound may have minimal impact on cellular function, while at higher dosages, it can lead to significant changes in cellular metabolism and gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase, which converts it to hydrogen sulfide . This conversion is a key step in the metabolic pathway of this compound, as hydrogen sulfide is involved in various metabolic processes. The effects of this compound on metabolic flux and metabolite levels are also significant, as it can influence the overall metabolic state of the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement within the cell . The localization and accumulation of this compound within specific cellular compartments are important for understanding its biological effects. For instance, this compound’s interaction with carbonic anhydrase influences its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . This localization is important for understanding how this compound exerts its effects on cellular processes. For example, the conversion of this compound to hydrogen sulfide by carbonic anhydrase occurs within specific cellular compartments, influencing its overall activity .

Preparation Methods

Carbonyl sulfide can be synthesized through the reaction of carbon monoxide with molten sulfur: [ \text{CO} + \frac{1}{8} \text{S}_8 \rightarrow \text{COS} ] This reaction reverses above 1200 K (930 °C) . Industrially, this compound is produced as a byproduct during the production of carbon disulfide and during the hydrolysis of carbonyl chloride.

Chemical Reactions Analysis

Carbonyl sulfide undergoes various chemical reactions, including:

    Hydrolysis: this compound hydrolyzes to form hydrogen sulfide and carbon dioxide.

    Oxidation: this compound can be oxidized to sulfur dioxide and carbon dioxide.

    Reduction: this compound can be reduced to carbon monoxide and hydrogen sulfide under certain conditions.

Scientific Research Applications

Carbonyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of carbonyl sulfide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Carbonyl sulfide can be compared with other similar compounds such as carbon dioxide and carbon disulfide:

    Carbon Dioxide (CO₂): Both this compound and carbon dioxide are linear molecules, but carbon dioxide is non-flammable and has a different odor.

    Carbon Disulfide (CS₂): Carbon disulfide is also a sulfur-containing compound, but it is more reactive and has a different set of industrial applications.

This compound is unique due to its role in the global sulfur cycle and its use as a tracer for photosynthesis activity, which sets it apart from other sulfur-containing compounds.

Properties

InChI

InChI=1S/COS/c2-1-3
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InChI Key

JJWKPURADFRFRB-UHFFFAOYSA-N
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Canonical SMILES

C(=O)=S
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Molecular Formula

COS
Record name CARBONYL SULFIDE
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DSSTOX Substance ID

DTXSID6023949
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Molecular Weight

60.08 g/mol
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Physical Description

Carbonyl sulfide is a colorless, poisonous, flammable gas with a distinct sulfide odor. The gas is toxic and narcotic in low concentrations and presents a moderate fire hazard. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket. It is used in the synthesis of organic thio compounds., Gas or Vapor, Colorless gas with a rotten egg odor; [CHEMINFO MSDS], Colorless, poisonous and glammable gas with a distinct sulfide odor.
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Record name Carbon oxide sulfide (COS)
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Boiling Point

-50 °C
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Solubility

In water, 1,220 mg/L at 25 °C, Solubility at 1 atm (mL/mL): water 0.80 (12.5 °C), Soluble in water, Soluble in ethanol, For more Solubility (Complete) data for Carbonyl sulfide (6 total), please visit the HSDB record page.
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Density

2.456 g/L, Liquid density (174 K): 1.274 g/cu cm. Vapor density (25 °C, 1 atm): 2.849 g/L
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Vapor Density

2.1 (Air = 1) (gas)
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Vapor Pressure

9410.0 [mmHg]
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Color/Form

Colorless gas

CAS No.

463-58-1
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Melting Point

-138.8 °C, -58.4 °F
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